Lithium;5,6-dimethylpyridine-3-sulfinate

Description

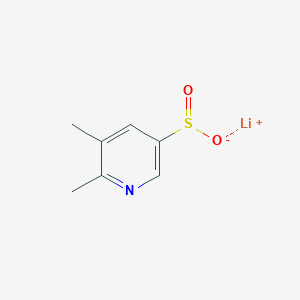

Lithium;5,6-dimethylpyridine-3-sulfinate is an organometallic compound comprising a lithium cation paired with a sulfinate anion derived from 5,6-dimethylpyridine-3-sulfinic acid. The sulfinate group (-SO₂⁻) and the dimethylpyridine moiety contribute to its unique reactivity and stability, distinguishing it from other lithium salts like lithium carbonate or hydroxide .

Properties

IUPAC Name |

lithium;5,6-dimethylpyridine-3-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.Li/c1-5-3-7(11(9)10)4-8-6(5)2;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCGSFMOVUUZAF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=CN=C1C)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Lithium;5,6-dimethylpyridine-3-sulfinate typically involves the reaction of 5,6-dimethylpyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Lithium;5,6-dimethylpyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: The compound can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Scientific Research Applications

Lithium;5,6-dimethylpyridine-3-sulfinate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Lithium;5,6-dimethylpyridine-3-sulfinate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, and its lithium ion can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Other Metal Sulfinates

| Property | Lithium;5,6-Dimethylpyridine-3-Sulfinate | Sodium 5,6-Dimethylpyridine-3-Sulfinate | Potassium Benzene Sulfinate |

|---|---|---|---|

| Solubility in DMSO | High | Moderate | Low |

| Thermal Stability (°C) | 180–200 | 200–220 | 220–240 |

| Reactivity | Moderate nucleophilicity | High nucleophilicity | Low nucleophilicity |

| Applications | Lithium-ion battery additives | Pharmaceutical intermediates | Catalysis |

- Lithium vs. Sodium/Potassium Salts: The smaller ionic radius of Li⁺ increases lattice energy, reducing solubility in aqueous media but enhancing stability in organic solvents. Sodium and potassium analogs exhibit higher solubility in water but lower compatibility with non-polar matrices .

- Aromatic Substituents : The dimethylpyridine group in the lithium sulfinate improves solubility in aprotic solvents compared to benzene sulfinates, which are less polar.

Comparison with Other Lithium Compounds

| Property | This compound | Lithium Carbonate | Lithium Hydroxide |

|---|---|---|---|

| Solubility in Water | Insoluble | 1.3 g/100 mL | 12.8 g/100 mL |

| Melting Point (°C) | 185 (decomposes) | 720 | 462 |

| Primary Use | Specialty synthesis | Batteries, ceramics | Pharmaceuticals |

- Industrial Relevance : Lithium carbonate and hydroxide dominate EU trade flows for lithium compounds due to their roles in batteries and ceramics, whereas the sulfinate derivative remains a niche chemical with applications in organic synthesis .

- Thermal Behavior : The sulfinate decomposes at lower temperatures than carbonate or hydroxide, limiting its utility in high-temperature processes.

Comparison with Sulfonate Analogs

Sulfonates (-SO₃⁻) differ from sulfinates (-SO₂⁻) in oxidation state and charge density. For example, 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (a sulfonate) exhibits higher aqueous solubility and stability under acidic conditions compared to sulfinates, which are more reactive toward electrophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.